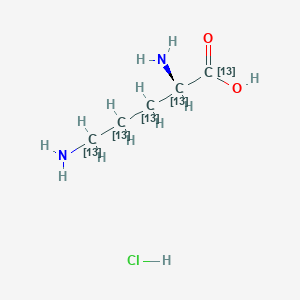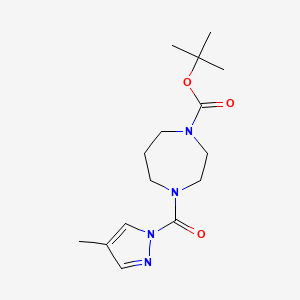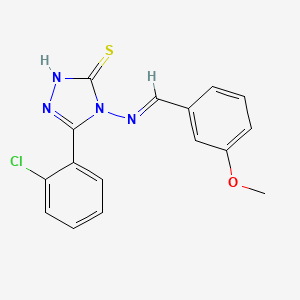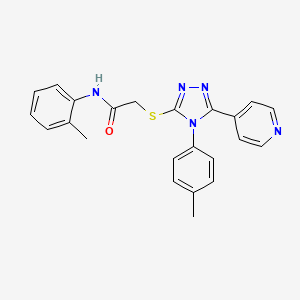
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a compound with a molecular formula of C6H15ClN4O2 and a molecular weight of 216.62 g/mol . This compound is a labeled version of a naturally occurring amino acid, which is often used in scientific research to study various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride typically involves the incorporation of carbon-13 isotopes into the pentanoic acid backbone. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and reactors. The process would include the purification and isolation of the final product to ensure high purity and yield. Specific details on the industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a labeled compound to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may be incorporated into proteins and other biomolecules, affecting their structure and function. The labeled carbon atoms allow researchers to trace its movement and transformation within the system, providing insights into various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2,5-diaminopentanoic acid: The non-labeled version of the compound.
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid: The labeled version without the hydrochloride component.
Uniqueness
The uniqueness of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride lies in its labeled carbon atoms, which make it a valuable tool for tracing and studying biochemical processes. This labeling allows for precise tracking of the compound’s movement and transformation, providing detailed insights that are not possible with non-labeled versions.
Eigenschaften
CAS-Nummer |
943962-21-8 |
|---|---|
Molekularformel |
C5H13ClN2O2 |
Molekulargewicht |
173.58 g/mol |
IUPAC-Name |
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1; |
InChI-Schlüssel |
GGTYBZJRPHEQDG-AOVYFNJDSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N.Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)



![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)


![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)


![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)


